molecular formula C11H6OS2 B15249501 5'-Ethynyl[2,2'-bithiophene]-5-carbaldehyde CAS No. 125972-72-7

5'-Ethynyl[2,2'-bithiophene]-5-carbaldehyde

Cat. No.: B15249501
CAS No.: 125972-72-7
M. Wt: 218.3 g/mol
InChI Key: ZKNVMKPTFHTSKW-UHFFFAOYSA-N
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Description

5'-Ethynyl[2,2'-bithiophene]-5-carbaldehyde is a bithiophene derivative featuring an ethynyl (-C≡CH) group at the 5' position and a carbaldehyde (-CHO) group at the 5 position. This compound serves as a versatile intermediate in organic synthesis, particularly in materials science and medicinal chemistry. Its structure enables π-conjugation across the bithiophene backbone, enhanced by the electron-withdrawing carbaldehyde and the ethynyl group, which facilitates further functionalization via click chemistry or cross-coupling reactions .

Properties

CAS No.

125972-72-7

Molecular Formula

C11H6OS2

Molecular Weight

218.3 g/mol

IUPAC Name

5-(5-ethynylthiophen-2-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C11H6OS2/c1-2-8-3-5-10(13-8)11-6-4-9(7-12)14-11/h1,3-7H

InChI Key

ZKNVMKPTFHTSKW-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(S1)C2=CC=C(S2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Ethynyl-[2,2’-bithiophene]-5-carbaldehyde can be achieved through several methods. One common approach involves the coupling of 5-ethynyl-2,2’-bithiophene with appropriate aldehyde precursors under specific reaction conditions. For instance, a solution of 5-ethynyl-2,2’-bithiophene and decylazide in dichloromethane can be heated at 80°C for 24 hours under high pressure to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and high-pressure systems can facilitate the production of 5’-Ethynyl-[2,2’-bithiophene]-5-carbaldehyde on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

5’-Ethynyl-[2,2’-bithiophene]-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

Major products formed from these reactions include oxidized derivatives, alcohols, and substituted bithiophenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5’-Ethynyl-[2,2’-bithiophene]-5-carbaldehyde has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5’-Ethynyl-[2,2’-bithiophene]-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with cellular membranes and proteins, leading to changes in cellular function and signaling pathways. The ethynyl and carbaldehyde groups play crucial roles in these interactions by forming covalent bonds with target molecules .

Comparison with Similar Compounds

Structural Characterization

Key spectroscopic data for 5'-Ethynyl[2,2'-bithiophene]-5-carbaldehyde includes:

  • ¹H NMR : Resonances for the aldehyde proton (~9.8–10.0 ppm) and ethynyl proton (~3.1 ppm).
  • FT-IR : Stretching vibrations for C≡C (~2100 cm⁻¹) and C=O (~1670 cm⁻¹) .

Comparison with Similar Compounds

Substituent Effects on Physical and Electronic Properties

The table below compares key derivatives of [2,2'-bithiophene]-5-carbaldehyde:

Compound Name Substituents Melting Point (°C) Yield (%) Key Applications Reference
This compound 5'-C≡CH, 5-CHO N/A ~80 Conductive polymers, probes
5'-Bromo-[2,2'-bithiophene]-5-carbaldehyde 5'-Br, 5-CHO N/A 80 Suzuki coupling precursor
5'-Nitro-[2,2'-bithiophene]-5-carbaldehyde 5'-NO₂, 5-CHO N/A 53–58 Optoelectronic materials
6a (Carbazole derivative) Bis-carbazole, 5-CHO 140–145 80 OLED dopants
6b (Diphenylamino derivative) Bis-diphenylamino, 5-CHO 75–80 85 Hole-transport materials
5-IBT (Natural product) Isovaleroyloxybutynyl N/A N/A Larvicidal activity

Key Observations :

  • Electronic Properties: Electron-donating groups (e.g., diphenylamino in 6b) lower oxidation potentials, enhancing hole-transport capabilities, while electron-withdrawing groups (e.g., nitro in 5'-nitro derivatives) improve electron affinity .
  • Thermal Stability : Carbazole-substituted derivatives (6a) exhibit higher melting points due to rigid aromatic systems, whereas alkyl or ethynyl groups reduce crystallinity .

Reactivity and Functionalization

  • Ethynyl Group: Enables Sonogashira coupling for extended π-systems or bioconjugation.
  • Aldehyde Group: Facilitates condensation reactions (e.g., Wittig, Knoevenagel) to form vinylene or dicyanovinyl derivatives, critical for optoelectronic applications .

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